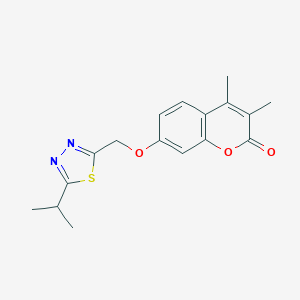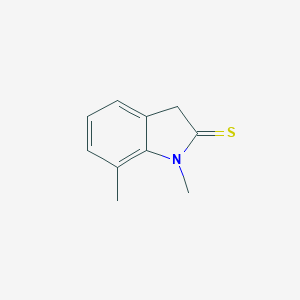
1,7-Dimethylindoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethylindoline-2-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms.
Mecanismo De Acción
The mechanism of action of 1,7-Dimethylindoline-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1,7-Dimethylindoline-2-thione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,7-Dimethylindoline-2-thione in lab experiments is its unique chemical structure and properties. It is a versatile compound that can be used in a wide range of experiments and studies. However, one of the main limitations of using 1,7-Dimethylindoline-2-thione is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Direcciones Futuras
There are many future directions for the study of 1,7-Dimethylindoline-2-thione. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various scientific applications.
Conclusion:
1,7-Dimethylindoline-2-thione is a versatile and important compound in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms. While there are some limitations to its use, the potential benefits of using this compound in lab experiments and scientific research are significant. As further research is conducted, it is likely that new applications and uses for 1,7-Dimethylindoline-2-thione will be discovered.
Métodos De Síntesis
1,7-Dimethylindoline-2-thione can be synthesized using a variety of methods. One commonly used method is the reaction of 1,7-dimethylindole with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,7-Dimethylindoline-2-thione as the main product. Other methods include the reaction of 1,7-dimethylindole with thiourea and the reaction of 1,7-dimethylindole with phosphorus pentasulfide.
Aplicaciones Científicas De Investigación
1,7-Dimethylindoline-2-thione has a wide range of scientific research applications. It is commonly used in the study of various biological processes and mechanisms, including enzyme inhibition, protein binding, and DNA damage. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
156136-68-4 |
|---|---|
Nombre del producto |
1,7-Dimethylindoline-2-thione |
Fórmula molecular |
C10H11NS |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
1,7-dimethyl-3H-indole-2-thione |
InChI |
InChI=1S/C10H11NS/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 |
Clave InChI |
XLMJIVRCRGDYHT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC(=S)N2C |
SMILES canónico |
CC1=C2C(=CC=C1)CC(=S)N2C |
Sinónimos |
2H-Indole-2-thione, 1,3-dihydro-1,7-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



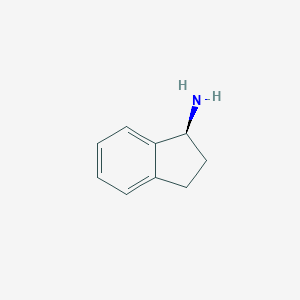
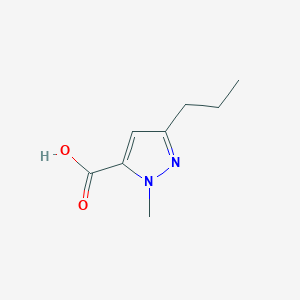
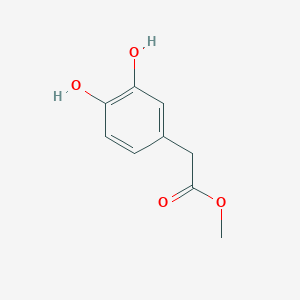
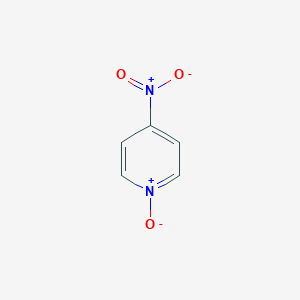
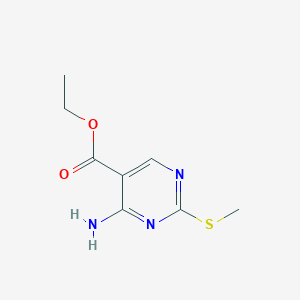
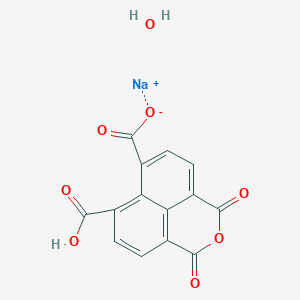
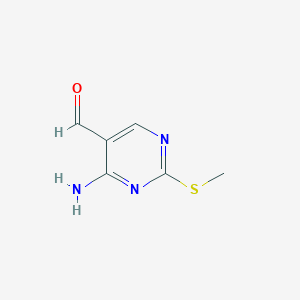
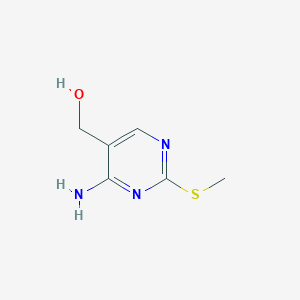
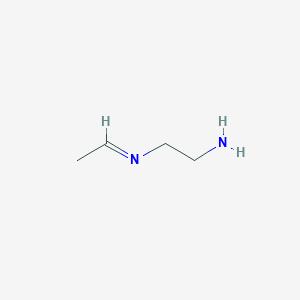
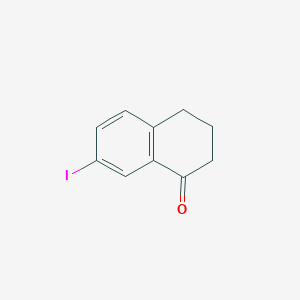
![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
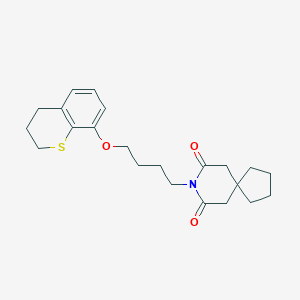
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
